molecular formula C16H16N2O B3035048 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline CAS No. 292058-53-8

5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline

Cat. No.: B3035048
CAS No.: 292058-53-8
M. Wt: 252.31 g/mol
InChI Key: YNGNUHTTXYBQEY-UHFFFAOYSA-N
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Description

5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Imaging

5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease. Specifically, two radiofluoro-pegylated phenylbenzoxazole derivatives demonstrated high affinity for Aβ(1-42) aggregates, with in vitro autoradiography confirming their affinity for Aβ plaques in post-mortem Alzheimer's disease brain and transgenic mouse brain sections. These compounds exhibited initial high uptake and rapid washout from the brain in normal mice, with significant differences in clearance profiles observed between transgenic and wild-type mice in small-animal PET studies, suggesting their utility as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Chemical Synthesis and Reactivity

Reactions of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione have been studied, revealing the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. This research provides insights into the reactivity of these compounds and suggests a mechanism involving a zwitterionic intermediate, contributing to our understanding of the chemistry of benzoxazole derivatives and their potential applications in synthetic chemistry (Ametamey & Heimgartner, 1990).

Antimicrobial Activity

Novel 2-substituted benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of benzoxazole derivatives in developing new antimicrobial agents, contributing to the fight against infectious diseases (Balaswamy et al., 2012).

Properties

IUPAC Name

5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-9-4-5-12(8-13(9)17)16-18-14-6-10(2)11(3)7-15(14)19-16/h4-8H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGNUHTTXYBQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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